molecular formula C13H12N4O2S B11648420 2-oxo-N-(pyridin-3-ylmethyl)-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]acetamide

2-oxo-N-(pyridin-3-ylmethyl)-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]acetamide

Cat. No.: B11648420
M. Wt: 288.33 g/mol
InChI Key: ICRHOLUSZCGRHF-CXUHLZMHSA-N
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Description

2-oxo-N-(pyridin-3-ylmethyl)-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]acetamide is a complex organic compound that features a pyridine ring, a thiophene ring, and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-(pyridin-3-ylmethyl)-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]acetamide typically involves the condensation of a pyridine derivative with a thiophene derivative in the presence of a hydrazine reagent. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours to ensure complete reaction

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch reactors: For controlled synthesis and high yield

    Continuous flow reactors: For large-scale production with consistent quality

    Purification: Techniques such as recrystallization or chromatography to obtain a pure product

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-(pyridin-3-ylmethyl)-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate

    Reduction: Reduction of the hydrazone linkage using reducing agents such as sodium borohydride

    Substitution: Nucleophilic or electrophilic substitution reactions on the pyridine or thiophene rings

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Acidic or basic catalysts for substitution reactions

Major Products

    Oxidation products: Corresponding oxides or hydroxyl derivatives

    Reduction products: Reduced hydrazone derivatives

    Substitution products: Various substituted pyridine or thiophene derivatives

Scientific Research Applications

2-oxo-N-(pyridin-3-ylmethyl)-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]acetamide has several scientific research applications:

    Medicinal Chemistry: Potential as a pharmacophore for designing new drugs targeting specific enzymes or receptors

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules

    Materials Science:

Mechanism of Action

The mechanism of action of 2-oxo-N-(pyridin-3-ylmethyl)-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways

    Receptors: Binding to receptors to modulate their activity

    Pathways: Interference with cellular signaling pathways

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-N-(pyridin-2-ylmethyl)-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]acetamide
  • 2-oxo-N-(pyridin-4-ylmethyl)-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]acetamide

Uniqueness

2-oxo-N-(pyridin-3-ylmethyl)-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]acetamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C13H12N4O2S

Molecular Weight

288.33 g/mol

IUPAC Name

N-(pyridin-3-ylmethyl)-N'-[(E)-thiophen-2-ylmethylideneamino]oxamide

InChI

InChI=1S/C13H12N4O2S/c18-12(15-8-10-3-1-5-14-7-10)13(19)17-16-9-11-4-2-6-20-11/h1-7,9H,8H2,(H,15,18)(H,17,19)/b16-9+

InChI Key

ICRHOLUSZCGRHF-CXUHLZMHSA-N

Isomeric SMILES

C1=CC(=CN=C1)CNC(=O)C(=O)N/N=C/C2=CC=CS2

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C(=O)NN=CC2=CC=CS2

Origin of Product

United States

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